alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile Anastrozole Impurity
Brand Name: Vulcanchem
CAS No.: 1027160-12-8
VCID: VC21342669
InChI: InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3
SMILES: CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Molecular Formula: C15H16Br2N2
Molecular Weight: 384.11 g/mol

alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile

CAS No.: 1027160-12-8

Cat. No.: VC21342669

Molecular Formula: C15H16Br2N2

Molecular Weight: 384.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile - 1027160-12-8

Specification

CAS No. 1027160-12-8
Molecular Formula C15H16Br2N2
Molecular Weight 384.11 g/mol
IUPAC Name 2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile
Standard InChI InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3
Standard InChI Key AJUNARPIHUBZNV-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Canonical SMILES CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Appearance Solid powder

Introduction

Chemical Identity and Structure

Alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile is an organic compound with defined chemical characteristics that distinguish it in analytical chemistry contexts. Its fundamental identity parameters provide the foundation for understanding its role and properties.

Basic Identification Parameters

The compound is unambiguously identified through several standardized chemical identifiers:

ParameterValue
CAS Registry Number1027160-12-8
Molecular FormulaC₁₅H₁₆Br₂N₂
Molecular Weight384.11 g/mol
Exact Mass381.968
IUPAC Name2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile

These identification parameters serve as the standard reference points in chemical databases and literature .

Structural Characteristics

The molecular structure features a central benzene ring with three key substituents:

  • A dibromomethyl group (CHBr₂) at position 5

  • Two identical 2-methylpropanenitrile groups at positions 1 and 3

This arrangement creates a symmetric molecule with a distinctive bromine-bearing functionality, which is critical for its identification as a specific impurity in pharmaceutical production processes .

Physical and Chemical Properties

The physical and chemical properties of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile determine its behavior in various environments and applications, particularly in analytical contexts.

PropertySpecification
Recommended Storage Temperature-20°C
Transport TemperatureRoom Temperature
Purity>95% (HPLC)
Notation TypeRepresentation
SMILESCC(C)(C#N)c1cc(cc(c1)C(C)(C)C#N)C(Br)Br
InChIInChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3

These structural representations enable computational analysis and database searches across chemical information systems .

Relationship to Anastrozole and Pharmaceutical Significance

The primary importance of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile lies in its relationship to the pharmaceutical compound Anastrozole, a drug widely used in breast cancer treatment.

Structural Relationship to Anastrozole

While the search results don't directly detail the structural relationship, the compound's designation as a specific impurity suggests a close structural similarity to Anastrozole. The presence of the dibromomethyl group likely represents a variation in the synthetic pathway or a potential degradation product of Anastrozole.

As a reference standard, this compound serves crucial functions in pharmaceutical quality control:

  • Providing a calibration point for analytical methods

  • Enabling the identification and quantification of specific impurities in Anastrozole production

  • Supporting regulatory compliance in pharmaceutical manufacturing

These applications underline the compound's importance despite its limited presence in general chemistry literature.

Comparative Analysis with Related Compounds

To better understand alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile, it is instructive to compare it with structurally related compounds.

Comparison with Monobrominated Analogue

A related compound, alpha,alpha,alpha',alpha'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile (CAS: 120511-84-4), differs by having a single bromine atom instead of two:

PropertyDibromomethyl CompoundBromomethyl Compound
Molecular FormulaC₁₅H₁₆Br₂N₂C₁₅H₁₇BrN₂
Molecular Weight384.11 g/mol305.21 g/mol
FunctionAnastrozole EP Impurity DAnastrozole Impurity D (different pharmacopeia)

This structural difference, while subtle, affects the compound's physical properties and analytical profile, which is significant in pharmaceutical impurity profiling .

Deuterated Variations

There also exists a deuterated version, alpha,alpha,alpha',alpha'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile (CAS: 1185016-59-4), which contains twelve deuterium atoms replacing hydrogens in the methyl groups:

PropertyStandard CompoundDeuterated Compound
Molecular FormulaC₁₅H₁₇BrN₂C₁₅H₅D₁₂BrN₂
Molecular Weight305.21 g/mol317.29 g/mol
ApplicationImpurity referenceLabeled impurity reference

The deuterated version serves specialized analytical applications where isotopic labeling provides advantages in mass spectrometric analysis and metabolic studies .

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